molecular formula C11H12N2O2 B2418076 N-methyl-3-(prop-2-enamido)benzamide CAS No. 1156698-66-6

N-methyl-3-(prop-2-enamido)benzamide

Cat. No.: B2418076
CAS No.: 1156698-66-6
M. Wt: 204.229
InChI Key: MVEBKDGMUVZVKP-UHFFFAOYSA-N
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Description

N-methyl-3-(prop-2-enamido)benzamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Degradation

  • Photocatalytic degradation of propyzamide was studied using TiO2-loaded adsorbent supports, showing enhanced mineralization rates and reduced concentrations of toxic intermediates in the solution (Torimoto et al., 1996).

Supramolecular Gelators

  • N-(thiazol-2-yl) benzamide derivatives were investigated as supramolecular gelators, with specific compounds displaying gelation behavior and forming stable gels in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Anticonvulsant Activity

  • Research on enaminones derived from various benzamides explored their structural parameters necessary for anticonvulsant activity, revealing significant differences in activity based on their three-dimensional structures (Foster et al., 1999).

Neuroleptic Activity

  • The synthesis of benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics showed a correlation between structure and activity, with specific compounds being more active than linear benzamides (Iwanami et al., 1981).

Histone Deacetylase Inhibition

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) , an isotype-selective histone deacetylase inhibitor, showed significant antitumor activity and entered clinical trials as a potential anticancer drug (Zhou et al., 2008).

Antimicrobial Evaluation

  • N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives were synthesized and showed effective antimicrobial properties against various pathogens (Sethi et al., 2016).

Antiproliferative Activity

  • A study on N-Alkyl-2-(substitutedbenzamido) benzamides and related compounds explored their potential as sigma-1 receptor agonists with anti-cancer activity, identifying compounds with potent cytotoxicity against cancer cell lines (Youssef et al., 2020).

Molecular Structure and Antioxidant Activity

  • The molecular structure and antioxidant activity of a novel benzamide compound were analyzed using X-ray diffraction and DFT calculations, demonstrating its potential in antioxidant applications (Demir et al., 2015).

Methylation of C-H Bonds

  • Research on the methylation of C-H bonds using benzamides and phenyltrimethylammonium salts as reagents was conducted, showing broad scope and high functional-group compatibility (Uemura et al., 2016).

Antimicrobial Agents

  • The synthesis and evaluation of isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides as antimicrobial agents demonstrated their effectiveness against various bacterial and fungal pathogens (Rajanarendar et al., 2008).

Synthesis and Characterization

  • Studies on the synthesis and characterization of various benzamide derivatives also focused on their antioxidant and antibacterial activities, offering potential applications in diverse fields (Yakan et al., 2020).

Properties

IUPAC Name

N-methyl-3-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-10(14)13-9-6-4-5-8(7-9)11(15)12-2/h3-7H,1H2,2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEBKDGMUVZVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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